![molecular formula C12H17NO2 B14187030 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid CAS No. 857176-00-2](/img/structure/B14187030.png)
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methyl group at the second carbon, an amino group attached to a phenylethyl group at the third carbon, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with 2-phenylethylamine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions: 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-Methyl-3-[(2-phenylethyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
2-Methylpropanoic acid:
Phenylethylamine: This compound contains the phenylethyl group but lacks the carboxylic acid and methyl groups.
Uniqueness: 2-Methyl-3-[(2-phenylethyl)amino]propanoic acid is unique due to the presence of both the phenylethylamino and carboxylic acid groups, which confer distinct chemical properties and potential biological activities.
属性
CAS 编号 |
857176-00-2 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
2-methyl-3-(2-phenylethylamino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-10(12(14)15)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3,(H,14,15) |
InChI 键 |
JIVTYIXKNAIIOT-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCCC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


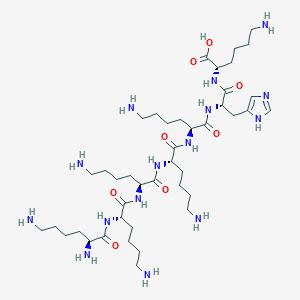
![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)

![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)
![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)

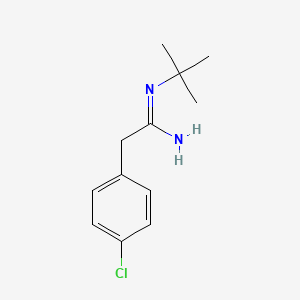
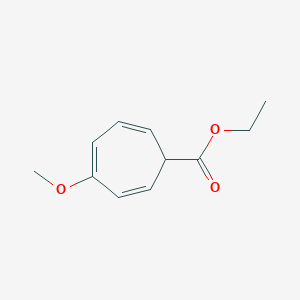
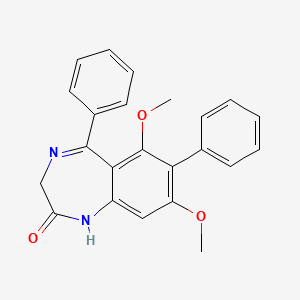

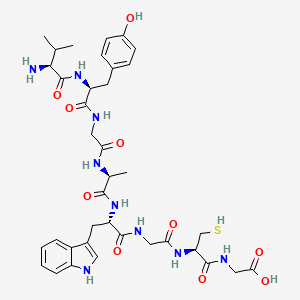

![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
